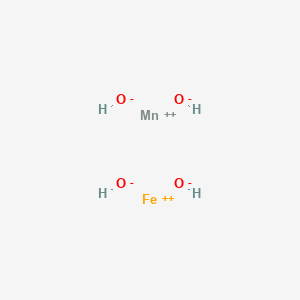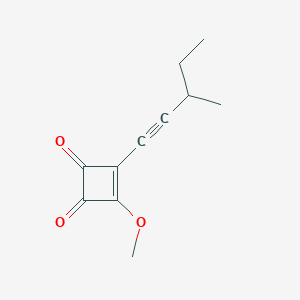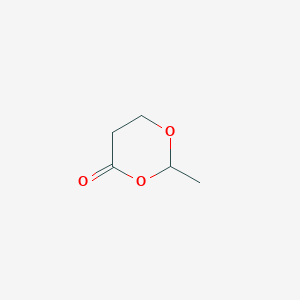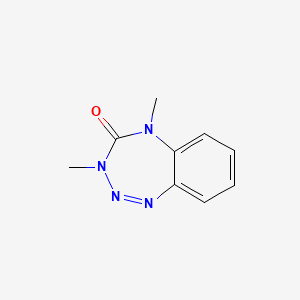
Iron(2+) manganese(2+) hydroxide (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) manganese(2+) hydroxide (1/1/4) is a compound that consists of iron, manganese, and hydroxide ions in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(2+) manganese(2+) hydroxide can be synthesized through the reaction of iron(2+) salts and manganese(2+) salts with a strong base such as sodium hydroxide. The reaction typically occurs in an aqueous solution, where the hydroxide ions precipitate the metal ions as hydroxides.
Industrial Production Methods: In industrial settings, the production of iron(2+) manganese(2+) hydroxide may involve large-scale precipitation reactions. The process requires careful control of pH and temperature to ensure the formation of the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Iron(2+) manganese(2+) hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide, iron(2+) manganese(2+) hydroxide can be oxidized to form higher oxidation states of iron and manganese.
Reduction: Reducing agents like sodium borohydride can reduce the compound to lower oxidation states.
Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of iron(2+) manganese(2+) hydroxide can lead to the formation of iron(3+) and manganese(3+) or manganese(4+) oxides.
Reduction: Reduction reactions may produce lower oxidation states of iron and manganese, such as iron(0) and manganese(0).
Substitution: Substitution reactions can yield various iron and manganese salts, depending on the substituting anion.
Applications De Recherche Scientifique
Iron(2+) manganese(2+) hydroxide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other iron and manganese compounds. It also serves as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in processes involving iron and manganese metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Iron(2+) manganese(2+) hydroxide is utilized in the production of magnetic materials, batteries, and as an adsorbent for removing contaminants from wastewater.
Mécanisme D'action
The mechanism by which iron(2+) manganese(2+) hydroxide exerts its effects involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it an effective catalyst in various chemical processes. Its molecular targets and pathways include interactions with other metal ions, organic molecules, and biological macromolecules.
Comparaison Avec Des Composés Similaires
Iron(2+) manganese(2+) hydroxide can be compared with other similar compounds, such as:
Iron(2+) hydroxide: This compound consists solely of iron and hydroxide ions. It has different chemical properties and applications compared to the mixed iron-manganese hydroxide.
Manganese(2+) hydroxide: Similar to iron(2+) hydroxide, this compound contains only manganese and hydroxide ions. Its reactivity and applications differ from those of the mixed compound.
Iron(3+) manganese(3+) hydroxide: This compound contains iron and manganese in higher oxidation states
The uniqueness of iron(2+) manganese(2+) hydroxide lies in its combination of iron and manganese ions, which imparts distinct chemical and physical properties that are not observed in the individual hydroxides of iron or manganese.
Propriétés
Numéro CAS |
126971-08-2 |
|---|---|
Formule moléculaire |
FeH4MnO4 |
Poids moléculaire |
178.81 g/mol |
Nom IUPAC |
iron(2+);manganese(2+);tetrahydroxide |
InChI |
InChI=1S/Fe.Mn.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clé InChI |
KEBVLXZBNYKBFW-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Mn+2].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)



![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)




